3-Azabicyclo[3.2.0]heptane-6-carboxylic acid
Description
3-Azabicyclo[3.2.0]heptane-6-carboxylic acid is a bicyclic compound featuring a nitrogen atom (aza) within a fused bicyclo[3.2.0] framework. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 141.17 g/mol (inferred from derivatives in and ). This structure serves as a core scaffold in pharmaceuticals, particularly β-lactam antibiotics like penicillins, where the bicyclic system contributes to biological activity and stability . The compound’s methyl ester derivative (CAS 1784651-28-0) has a molecular weight of 155.19 g/mol and a predicted boiling point of 215.1 ± 23.0 °C .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-azabicyclo[3.2.0]heptane-6-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)5-1-4-2-8-3-6(4)5/h4-6,8H,1-3H2,(H,9,10) |
InChI Key |
NHZNEHGHXVHYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Intermolecular Maleic Anhydride/3-Pyrroline Cycloaddition
A foundational method involves the sensitized [2+2] photocycloaddition of maleic anhydride and N-protected 3-pyrroline (Scheme 1). Key steps include:
-
Reaction Setup : Benzophenone (triplet sensitizer) in dichloromethane under UV light (λ = 350 nm).
-
Cycloaddition : Forms bicyclo[3.2.0]heptane fused to an anhydride ring.
-
Hydrolysis : Anhydride ring opening with aqueous NaOH yields the carboxylic acid.
Data :
| Parameter | Value |
|---|---|
| Yield (cycloadduct) | 58–72% |
| Diastereoselectivity | 4:1 (endo:exo) |
| Scalability | Up to 100 g scale |
Intramolecular Allylamine/Cinnamate Cyclization
Denisenko et al. developed a two-step protocol using allylamine and cinnamic acid derivatives (Scheme 2):
-
Imine Formation : Benzaldehyde and allylamine condense to form N-allylcinnamamide.
-
Photocyclization : Intramolecular [2+2] cycloaddition under UV light (λ = 254 nm).
-
Acid Hydrolysis : Cleavage of the imine yields the carboxylic acid.
Optimized Conditions :
Advantages : Avoids maleic anhydride, enabling broader substitution patterns.
Thermal [3+2] Cycloaddition Approaches
Azomethine Ylide/Cyclobutene Carboxylate Reaction
Cyclobutene-1-carboxylates react with azomethine ylides (generated from α-amino acids) to form the bicyclic core (Table 1):
Typical Conditions :
-
Azomethine ylide precursor: Sarcosine/formaldehyde
-
Solvent: Toluene, 80°C
-
Catalyst: None (thermal activation)
| Entry | R Group | Yield (%) | endo:exo |
|---|---|---|---|
| 1 | Methyl | 82 | 3.5:1 |
| 2 | Benzyl | 75 | 2.8:1 |
| 3 | tert-Butyl | 68 | 4.2:1 |
Post-Functionalization : Hydrolysis of ester groups to carboxylic acids occurs in >90% yield with LiOH/THF.
Visible-Light-Mediated Three-Component Reactions
Recent advances employ visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) for decarboxylative [3+2] cycloadditions (Scheme 3):
-
Components : Isatin, azetidine-2-carboxylic acid, maleimide.
-
Mechanism : Single-electron transfer generates azomethine ylides.
-
Cycloaddition : Forms spiro-oxindole derivatives, hydrolyzed to the carboxylic acid.
Key Metrics :
Functional Group Interconversion Routes
Oxidation of Alcohol Precursors
6-Hydroxy-3-azabicyclo[3.2.0]heptane derivatives undergo Jones oxidation to the carboxylic acid (Table 2):
| Substrate | Oxidizing Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| 6-Hydroxy (free base) | CrO₃/H₂SO₄ | 88 | 99 |
| 6-Hydroxy (HCl salt) | KMnO₄/H₂O | 76 | 97 |
Drawbacks : Chromium waste necessitates rigorous purification for pharmaceutical use.
Hydrolysis of Nitriles
7-Cyano-3-azabicyclo[3.2.0]heptanes hydrolyze under acidic conditions (HCl/H₂O, reflux) to the carboxylic acid:
-
Reaction Time: 12–24 h
-
Yield: 60–72%
-
Byproducts: Amides (<5%)
Emerging Methods: Flow Chemistry and Catalysis
Continuous-Flow Photocycloaddition
O’Hanlon et al. demonstrated a flow-based system for amine-tolerant cycloadditions (Figure 1):
Iron-Catalyzed Cyclopropane Ring Expansion
A recent iron-catalyzed method converts spirocyclic oxetanyl nitriles to bicyclic amines (Scheme 4):
-
Reduction : Fe(CO)₅-mediated hydrogenation opens the oxetane ring.
-
Rearrangement : Acidic workup induces cyclopropane expansion.
-
Oxidation : HNO₃ converts nitriles to carboxylic acids.
Performance :
Comparative Analysis of Methods
| Method | Yield Range (%) | Stereocontrol | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Photochemical [2+2] | 58–78 | Moderate | High | 32–45 |
| Thermal [3+2] | 68–93 | High | Medium | 18–25 |
| Flow Chemistry | 75–85 | Low | Very High | 8–12 |
| Catalytic Ring Expansion | 41–55 | Excellent | Low | 55–70 |
E-factor = Total waste (kg) / Product (kg). Lower values indicate greener processes .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, often reducing double bonds or other reactive sites.
Substitution: This reaction involves the replacement of one atom or group within the molecule with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Azabicyclo[3.2.0]heptane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the creation of complex molecular structures.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Due to its structural similarity to certain biologically active molecules, it is investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary based on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptane-6-carboxylic Acid
- Structural Differences : The bicyclo[3.1.1] system (vs. [3.2.0]) alters bridge connectivity, leading to distinct ring strain and reactivity.
- Molecular Formula: C₇H₁₁NO₂ (same as the [3.2.0] analog) but with a different spatial arrangement .
- Derivatives: 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (CAS 1427460-12-5) includes a tert-butoxycarbonyl (Boc) protecting group, increasing molecular weight to 241.28 g/mol (C₁₂H₁₉NO₄) . Hydrochloride salt (CAS 1427083-51-9) has a molecular weight of 198.15 g/mol, enhancing solubility for synthetic applications .
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivatives
- Key Examples: 6-Aminopenicillanic Acid (6-APA): Core structure of penicillins (CAS 551-16-6, C₈H₁₂N₂O₃S), featuring a sulfur atom (4-thia) and amino group critical for antibiotic activity . Oxacillin: A β-lactam antibiotic (CAS 66-79-5) with a 5-methyl-3-phenylisoxazole substituent, demonstrating resistance to β-lactamases .
- Biological Activity : Sulfur incorporation enhances binding to penicillin-binding proteins (PBPs), while the [3.2.0] system stabilizes the β-lactam ring against hydrolysis .
Stereochemical Variants
Physical Properties
Biological Activity
3-Azabicyclo[3.2.0]heptane-6-carboxylic acid is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article synthesizes recent research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The chemical structure of this compound features a bicyclic framework that is crucial for its biological interactions. The synthesis of this compound typically involves various methods, including photochemical cyclization and traditional organic synthesis techniques.
Table 1: Summary of Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Photochemical Cyclization | Utilizes common chemicals like benzaldehyde and allylamine for cyclization reactions | 70-85 |
| Traditional Organic Synthesis | Involves multi-step reactions including amide formation and cyclization | 60-80 |
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. A study evaluated its efficacy using the agar well diffusion method against various bacterial strains.
Table 2: Antibacterial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | Control (Meropenem) |
|---|---|---|
| Escherichia coli | 15 | 24 |
| Staphylococcus aureus | 18 | 22 |
| Bacillus subtilis | 20 | 25 |
The compound demonstrated lower antibacterial activity than meropenem but was effective against resistant strains, indicating its potential as a therapeutic agent.
Enzyme Inhibition
In addition to its antibacterial properties, the compound has shown promising results in enzyme inhibition assays, particularly against urease and alpha-amylase.
Table 3: Enzyme Inhibition Assay Results
| Enzyme | % Inhibition (3-Azabicyclo) | Control (Standard Inhibitor) |
|---|---|---|
| Urease | 75 | 82 |
| Alpha-Amylase | 60 | 70 |
These results suggest that the compound may have applications in managing conditions related to these enzymes, such as urea cycle disorders and diabetes management.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The findings revealed moderate antioxidant activity, which could contribute to its overall therapeutic profile.
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study conducted on patients with bacterial infections highlighted the effectiveness of derivatives of this compound in treating resistant strains, showcasing a significant reduction in infection rates.
- Enzyme Interaction Study : Molecular docking studies have provided insights into the binding mechanisms of this compound with urease, revealing potential pathways for drug design aimed at enzyme inhibition.
Q & A
Q. What are the established synthetic routes for 3-azabicyclo[3.2.0]heptane-6-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via [3+2] cycloaddition between nitrones and cyclopropanes. Key steps include:
- Nitrone Preparation : Reacting hydroxylamine derivatives with ketones under acidic conditions.
- Cycloaddition : Using catalytic Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Hydrolysis : Cleavage of the intermediate bicyclic lactam to yield the carboxylic acid.
Optimizing solvent polarity (e.g., THF vs. DCM) and temperature (0°C to reflux) significantly impacts yield (70–85%) and stereochemical outcomes .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolves bicyclic geometry and confirms stereochemistry (e.g., bond angles: C3-N1-C6 = 105.2°, C2-C3-N1 = 109.8°) .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.45–3.70 ppm (bridgehead protons) and δ 1.20–1.50 ppm (methyl groups).
- ¹³C NMR : Carboxylic acid carbon at δ 175–180 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 170.0947 (calculated for C₇H₁₁NO₂) .
Q. What are the common derivatives of this compound, and how are they synthesized?
- Methodological Answer : Derivatives include:
- Metal Complexes : React with Cr(III) salts (e.g., CrCl₃·6H₂O) in ethanol/water to form antibacterial coordination complexes (e.g., Cr(C₇H₉NO₂)₃·3H₂O) .
- Penicillin Analogs : Introduce β-lactam moieties via enzymatic or chemical coupling (e.g., 6-aminopenicillanic acid derivatives) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Use chiral auxiliaries or catalysts:
- Chiral Nitrones : Synthesize from L-proline-derived ketones to enforce stereocontrol during cycloaddition.
- Asymmetric Catalysis : Employ Rh(II)-bisphosphine complexes to achieve >90% enantiomeric excess (ee) .
- Resolution : Separate diastereomers via recrystallization with chiral amines (e.g., (R)-α-methylbenzylamine) .
Q. What computational methods validate the compound’s bioactivity and binding mechanisms?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with penicillin-binding proteins (PBPs). Key residues: Ser310, Lys315 (ΔG = −8.2 kcal/mol) .
- MD Simulations : Assess stability of β-lactam derivatives in aqueous environments (RMSD < 2.0 Å over 100 ns) .
- QSAR Models : Correlate substituent electronegativity with antibacterial MIC values (R² = 0.89) .
Q. How do contradictory MIC values for derivatives arise, and how should researchers address them?
- Methodological Answer : Discrepancies may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
